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Executive Summary: Oditrasertib (SAR443820) is a potent, selective, and orally bioavailable

small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)

that can penetrate the central nervous system. Developed to target neuroinflammation and

regulated cell death pathways, particularly necroptosis, Oditrasertib showed robust target

engagement in early clinical studies. However, it ultimately failed to demonstrate efficacy in

Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS),

leading to the discontinuation of its development. This guide provides an in-depth technical

overview of Oditrasertib's mechanism of action, target engagement, downstream signaling

effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action
Oditrasertib is a reversible inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a critical

signaling node in cellular pathways that regulate inflammation and cell death.[2] In response to

stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade

that leads to the activation of NF-κB, promoting cell survival and inflammation. Alternatively,

under certain conditions, RIPK1 kinase activity can trigger programmed cell death pathways,

including apoptosis and necroptosis. Overactivation of RIPK1 is implicated in the pathogenesis

of various neurodegenerative and inflammatory diseases.[2][3] By inhibiting the kinase function

of RIPK1, Oditrasertib was designed to suppress the production of pro-inflammatory cytokines
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and prevent necroptotic cell death, thereby aiming to reduce neuroinflammation and

neurodegeneration.[4][5]

Target Engagement
The engagement of Oditrasertib with its target, RIPK1, has been quantified both in vitro and in

clinical settings, demonstrating potent and robust inhibition.

In Vitro Potency
Oditrasertib has shown low nanomolar potency in inhibiting RIPK1 in human cell-based

assays.

Cell Type Assay IC50

Human Peripheral Blood

Mononuclear Cells (PBMCs)
RIPK1 Inhibition 3.16 nM

iPSC-derived Microglia RIPK1 Inhibition 1.6 nM

Data sourced from

MedchemExpress.[1]

Clinical Target Engagement
A Phase 1, first-in-human study of Oditrasertib in healthy adult participants demonstrated

significant target engagement at the peripheral level. The key biomarker for RIPK1 activation is

its autophosphorylation at serine 166 (pS166-RIPK1).
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Study Phase Population Biomarker Key Finding

Phase 1
Healthy Adult

Participants

pS166-RIPK1 in

PBMCs

Maximum median

inhibition from

baseline of nearly

90% at trough

concentrations after

multiple dosing.

Data from a Phase 1

clinical trial of

SAR443820

(DNL788).

Furthermore, the study confirmed the high brain penetrance of Oditrasertib, a critical feature

for a drug targeting central nervous system disorders.

Parameter Value

Mean CSF-to-unbound plasma concentration

ratio
0.8 to 1.3

Data from a Phase 1 clinical trial of SAR443820

(DNL788).

Downstream Effects
The primary hypothesis for Oditrasertib's therapeutic potential was that by inhibiting RIPK1, it

would reduce downstream neuroinflammation and neurodegeneration.

Preclinical Rationale
In preclinical models of neuroinflammation, inhibition of RIPK1 has been shown to reduce the

production of pro-inflammatory cytokines and protect against neuronal cell death. The intended

downstream effects of Oditrasertib were to decrease the levels of inflammatory mediators and

biomarkers of neuronal damage.
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Clinical Outcomes
Despite robust target engagement, Oditrasertib failed to achieve its primary endpoints in

Phase 2 clinical trials for MS and ALS. The key downstream biomarker assessed was the

neurofilament light chain (NfL), a protein released into the bloodstream and cerebrospinal fluid

upon neuronal damage.

Clinical Trial Indication Primary Endpoint Outcome

Phase 2 (K2;

NCT05630547)

Multiple Sclerosis

(MS)

Change in serum NfL

levels

No significant

difference compared

to placebo.[2][5][6]

Phase 2 (Himalaya;

NCT05237284)

Amyotrophic Lateral

Sclerosis (ALS)

Change in serum NfL

levels and disease

progression

No significant

difference compared

to placebo.[3]

These results indicate a disconnect between target engagement and the desired downstream

therapeutic effect in the patient populations studied. Consequently, the development of

Oditrasertib for these indications was terminated.[2][5]

Signaling Pathways and Experimental Workflows
Oditrasertib's Impact on the TNF-α Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and

the intended point of intervention for Oditrasertib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10856149?utm_src=pdf-body
https://multiplesclerosisnewstoday.com/news-posts/2024/10/15/clinical-trial-oditrasertib-ms-stopped-goals-not-met/
https://www.fiercebiotech.com/biotech/sanofi-flunks-midphase-multiple-sclerosis-study-dealing-another-blow-denali-pact
https://www.managedhealthcareexecutive.com/view/sanofi-ends-trial-of-oditrasertib
https://www.biospace.com/drug-development/sanofi-denali-abandon-mid-stage-multiple-sclerosis-study-on-disappointing-data
https://www.benchchem.com/product/b10856149?utm_src=pdf-body
https://multiplesclerosisnewstoday.com/news-posts/2024/10/15/clinical-trial-oditrasertib-ms-stopped-goals-not-met/
https://www.fiercebiotech.com/biotech/sanofi-flunks-midphase-multiple-sclerosis-study-dealing-another-blow-denali-pact
https://www.benchchem.com/product/b10856149?utm_src=pdf-body
https://www.benchchem.com/product/b10856149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex I

TNF-α

TNFR1

Binding

TRADD

Recruitment

TRAF2

RIPK1

FADD

cIAP1/2

LUBAC RIPK3

Kinase Activity

Ubiquitination

NF-κB Activation
(Pro-survival & Inflammation)

Oditrasertib
(SAR443820)

Inhibition

Complex IIa
(Apoptosis)

Caspase-8

Complex IIb (Necrosome)
(Necroptosis)

MLKL

Phosphorylation

pMLKL
(Membrane Permeabilization)

Click to download full resolution via product page

Caption: Oditrasertib inhibits RIPK1 kinase activity, blocking necroptosis.
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Experimental Workflow: Target Engagement
Assessment
This diagram outlines the typical workflow for assessing target engagement using methods like

the Cellular Thermal Shift Assay (CETSA) and phosphorylation-specific Western blotting.
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Caption: Workflow for measuring Oditrasertib's target engagement.
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Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a

cellular environment. Ligand binding typically stabilizes the protein, increasing its melting

temperature.

Protocol:

Cell Culture and Treatment:

Culture cells (e.g., HEK293T, PBMCs) to the desired confluency.

Treat cells with various concentrations of Oditrasertib or vehicle control (DMSO) for a

specified duration (e.g., 1 hour) at 37°C.

Heat Treatment:

Aliquot the cell suspensions into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3

minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

Cell Lysis:

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen

and thawing at room temperature).

Separation of Soluble and Precipitated Proteins:

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

precipitated proteins.

Protein Quantification and Analysis:

Carefully collect the supernatant containing the soluble proteins.
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Determine the protein concentration of the soluble fraction using a BCA assay.

Analyze the amount of soluble RIPK1 at each temperature by Western blotting.

Western Blot for pS166-RIPK1
This method is used to quantify the level of activated RIPK1 by detecting its phosphorylation at

Serine 166.

Protocol:

Cell Lysis and Protein Extraction:

Culture and treat cells as required (e.g., with TNF-α to induce RIPK1 phosphorylation, with

or without Oditrasertib).

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20

(TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for pS166-RIPK1 (e.g., from Cell

Signaling Technology) overnight at 4°C.

Wash the membrane with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Quantify the band intensity using densitometry software. Normalize the pS166-RIPK1

signal to a loading control (e.g., β-actin or total RIPK1).

Conclusion
Oditrasertib is a well-characterized RIPK1 inhibitor that demonstrated potent target

engagement in both preclinical and early clinical studies. It effectively inhibited the

phosphorylation of RIPK1, a key marker of its activation. However, this robust target

engagement did not translate into a measurable downstream effect on the neurodegeneration

biomarker NfL in Phase 2 trials for MS and ALS. The discontinuation of Oditrasertib's

development highlights the challenge of translating target engagement into clinical efficacy in

complex neurodegenerative diseases and underscores the need for a deeper understanding of

the downstream consequences of RIPK1 inhibition in these patient populations. The data and

methodologies presented in this guide provide a comprehensive overview of the scientific

investigation into Oditrasertib's mechanism of action and its effects on the RIPK1 signaling

pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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